2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the polyhydroquinoline family, a class of 1,4-dihydropyridine derivatives known for diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . Structurally, it features a hexahydroquinoline core substituted with a 4-(dimethylamino)phenyl group at position 4 and a 2-(ethylsulfanyl)ethyl ester at position 2.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3S/c1-7-31-13-12-30-24(29)21-16(2)26-19-14-25(3,4)15-20(28)23(19)22(21)17-8-10-18(11-9-17)27(5)6/h8-11,22,26H,7,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFSYCVMJBNURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-(ethylsulfanyl)ethanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the dimethylamino group can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Polyhydroquinoline derivatives are structurally diverse, with variations in aryl substituents and ester groups significantly affecting their physicochemical and biological properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Electron-withdrawing groups (e.g., chloro, fluoro) increase electrophilicity, which may enhance antimicrobial activity but reduce metabolic stability . Hydroxyl groups (e.g., 3-hydroxyphenyl) enable hydrogen bonding, influencing crystal packing and intermolecular interactions .
Ester Group Modifications: Ethyl and methyl esters are common, with ethyl esters generally showing higher melting points (e.g., 231–233°C for 6a) .
Biological Activity Trends: Antimicrobial Activity: Chloro and fluoro derivatives exhibit stronger antimicrobial effects, likely due to enhanced membrane permeability . Antioxidant Potential: Methoxy and dimethylamino derivatives show promise in scavenging free radicals, attributed to electron-rich aryl groups .
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
- Molecular Formula : C22H30N2O3S
- Molar Mass : 402.55 g/mol
- CAS Number : 41116-24-9
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the dimethylamino group is known to enhance membrane permeability and influence the compound's pharmacokinetic properties. Additionally, the ethylsulfanyl moiety may contribute to its reactivity and interaction with biological systems.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hexahydroquinoline have shown efficacy against prostate cancer by inducing apoptosis in cancer cells .
- A specific study demonstrated that compounds containing the hexahydroquinoline scaffold can inhibit tumor growth in vitro and in vivo models .
-
Antimicrobial Properties :
- The compound's structural analogs have been tested for antimicrobial activity against various pathogens. Research indicates that similar compounds possess broad-spectrum antibacterial effects .
- A study highlighted the effectiveness of sulfur-containing compounds in combating resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related compound on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 50 | 45 |
| 100 | 30 | 70 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of various sulfur-containing compounds against Staphylococcus aureus and Escherichia coli:
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Ethylsulfanyl Compound | 15 |
| Sulfur Analog | 12 |
Q & A
Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and how can purity be optimized?
The synthesis typically involves a multi-step protocol:
- Imine formation : Reacting a substituted aldehyde (e.g., 4-dimethylaminobenzaldehyde) with an amine under acid catalysis to form an intermediate imine .
- Cyclization : Reaction with a cyclohexanone derivative (e.g., dimedone) in the presence of a catalyst (e.g., piperidine or acetic acid) to form the bicyclic hexahydroquinoline core .
- Esterification : Introducing the 2-(ethylsulfanyl)ethyl group via esterification under reflux conditions with thiol-containing alcohols . Purity optimization requires chromatographic purification (e.g., silica gel column) and recrystallization using solvents like ethanol or acetonitrile. Monitoring via TLC and HPLC (≥95% purity) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons (6.5–7.5 ppm) and methyl groups (1.2–2.5 ppm) are diagnostic .
- X-ray Crystallography : Resolves conformational details (e.g., boat/envelope conformations of the hexahydroquinoline ring and phenyl group orientation) .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test enzyme inhibition (e.g., HIV-1 reverse transcriptase or calcium channels) at 1–100 µM concentrations using fluorometric or colorimetric readouts .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across similar hexahydroquinoline derivatives?
- Structural analogs : Compare substituent effects (e.g., dichlorophenyl vs. dimethylaminophenyl) on target binding using molecular docking .
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) and validate with positive controls (e.g., nifedipine for calcium channel studies) .
- Meta-analysis : Aggregate data from crystallography (e.g., hydrogen-bonding patterns in ) and SAR studies to identify activity-conformation relationships .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Kinetic studies : Monitor reaction progress via H NMR to detect intermediates (e.g., enamine formation) .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to simulate transition states and activation energies for cyclization steps .
- Isotope labeling : Introduce C or N labels in starting materials to trace bond formations via NMR .
Q. What methodologies are used to determine the compound’s pharmacokinetic properties?
- LogP measurement : Shake-flask method or HPLC retention time to assess lipophilicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
